molecular formula C16H15N3O2S2 B14474566 Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- CAS No. 66121-83-3

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-

Cat. No.: B14474566
CAS No.: 66121-83-3
M. Wt: 345.4 g/mol
InChI Key: VLPSIAJKWCMGRJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the thiazole ring and the methylphenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This reaction forms the thiazole ring, which is then coupled with the benzenesulfonamide moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular pH regulation. This inhibition is particularly effective against carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- can be compared with other benzenesulfonamide derivatives, such as:

Properties

CAS No.

66121-83-3

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-2-4-12(5-3-11)15-10-22-16(19-15)18-13-6-8-14(9-7-13)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21)

InChI Key

VLPSIAJKWCMGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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